molecular formula C20H22FNO4 B4301371 ethyl 3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoate

ethyl 3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoate

Cat. No. B4301371
M. Wt: 359.4 g/mol
InChI Key: NITKZJLMLWRHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is often referred to as EFAP, and it is a derivative of the well-known drug, celecoxib. EFAP has been shown to have a variety of biochemical and physiological effects, and it is believed to have potential applications in the treatment of various diseases.

Mechanism of Action

EFAP works by selectively inhibiting COX-2, which reduces the production of prostaglandins. Prostaglandins are involved in a variety of physiological processes, including inflammation and pain. By reducing the production of prostaglandins, EFAP is believed to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
EFAP has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, EFAP has been shown to have anti-cancer properties. EFAP has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to sensitize cancer cells to chemotherapy.

Advantages and Limitations for Lab Experiments

EFAP has several advantages for use in lab experiments. It is a selective COX-2 inhibitor, which makes it a valuable tool for studying the role of COX-2 in various diseases. EFAP is also relatively easy to synthesize, which makes it more accessible than other COX-2 inhibitors. However, EFAP also has several limitations. It is not as potent as other COX-2 inhibitors, and it can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on EFAP. One area of research involves the use of EFAP as a tool for studying the role of COX-2 in various diseases. Another area of research involves the development of more potent and selective COX-2 inhibitors based on EFAP. Finally, there is potential for EFAP to be developed into a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Conclusion:
EFAP is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. EFAP is a selective COX-2 inhibitor, which makes it a valuable tool for studying the role of COX-2 in various diseases. While EFAP has several advantages for use in lab experiments, it also has several limitations. There are several future directions for research on EFAP, including the development of more potent and selective COX-2 inhibitors and the potential development of EFAP into a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

EFAP has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of EFAP as a tool for studying the role of cyclooxygenase-2 (COX-2) in various diseases. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation and pain. EFAP has been shown to selectively inhibit COX-2, which could make it a valuable tool for studying the role of COX-2 in diseases such as cancer, Alzheimer's disease, and cardiovascular disease.

properties

IUPAC Name

ethyl 3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4/c1-3-25-15-11-9-14(10-12-15)18(13-19(23)26-4-2)22-20(24)16-7-5-6-8-17(16)21/h5-12,18H,3-4,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITKZJLMLWRHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionic acid, 3-(4-ethoxyphenyl)-3-(2-fluorobenzoylamino)-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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